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Compound of Interest

Compound Name: Retrofractamide A

Cat. No.: B1249489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Retrofractamide A, a naturally occurring piperamide alkaloid, has garnered significant interest

within the scientific community for its potential therapeutic applications, notably in the realms of

metabolic and inflammatory diseases. Isolated from species of the Piper genus, this bioactive

compound has demonstrated promising pharmacological activities. A thorough understanding

of its physicochemical properties is paramount for its development as a potential drug

candidate, influencing aspects from formulation and delivery to its interaction with biological

systems. This technical guide provides a comprehensive overview of the physicochemical

characterization of Retrofractamide A, including its structural and physical properties,

solubility, and spectroscopic profile. Detailed experimental methodologies are provided to

facilitate the replication and validation of these findings.

Physicochemical Properties
A summary of the key physicochemical properties of Retrofractamide A is presented in Table

1. These parameters are fundamental to understanding the compound's behavior in various

experimental and physiological settings.
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Property Value Source

Molecular Formula C₂₀H₂₅NO₃ --INVALID-LINK--

Molecular Weight 327.42 g/mol --INVALID-LINK--

IUPAC Name

(2E,4E,8E)-9-(1,3-benzodioxol-

5-yl)-N-(2-methylpropyl)nona-

2,4,8-trienamide

--INVALID-LINK--

CAS Number 94079-67-1 --INVALID-LINK--

Appearance Solid --INVALID-LINK--

Melting Point 129 °C --INVALID-LINK--

Solubility

Soluble in organic solvents

such as methanol and ethanol;

limited solubility in water. May

dissolve in DMSO.

--INVALID-LINK--, --INVALID-

LINK--

Experimental Protocols
The following sections detail the standard experimental methodologies for determining the

physicochemical properties of Retrofractamide A.

Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

Melting point apparatus (e.g., Mel-Temp)

Capillary tubes (sealed at one end)

Thermometer

Procedure:
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A small amount of finely powdered Retrofractamide A is packed into a capillary tube to a

height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a steady rate of approximately 1-2 °C per minute.

The temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the entire solid has turned into a clear liquid (completion of melting) are

recorded.

A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. For an accurate

determination, an initial rapid heating can be performed to find the approximate melting

point, followed by a slower, more careful measurement.

Solubility Determination
Understanding the solubility of Retrofractamide A in various solvents is crucial for its

formulation and for designing biological assays.

Apparatus:

Vials or test tubes

Vortex mixer

Analytical balance

Solvents of varying polarity (e.g., water, ethanol, methanol, DMSO)

Procedure (Qualitative):

To a small, pre-weighed amount of Retrofractamide A (e.g., 1 mg) in a vial, a measured

volume of the solvent (e.g., 1 mL) is added.

The mixture is vortexed vigorously for a set period (e.g., 1-2 minutes) at a controlled

temperature.
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The solution is visually inspected for the presence of undissolved solid.

If the solid dissolves completely, the compound is considered soluble under those conditions.

If not, it is classified as sparingly soluble or insoluble.

Procedure (Quantitative):

An excess amount of Retrofractamide A is added to a known volume of the solvent in a

sealed container.

The suspension is agitated at a constant temperature until equilibrium is reached (typically

24-48 hours).

The saturated solution is filtered to remove any undissolved solid.

The concentration of Retrofractamide A in the filtrate is determined using a suitable

analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

the identity of Retrofractamide A.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Apparatus:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure for ¹H and ¹³C NMR:
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A small amount of Retrofractamide A (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is

dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).

The solution is transferred to a clean NMR tube.

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. Tetramethylsilane

(TMS) is typically used as an internal standard (δ = 0.00 ppm).

The resulting spectra are processed (Fourier transformation, phasing, and baseline

correction) to yield the final spectrum, showing chemical shifts (ppm), signal multiplicities,

and integration values.

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

Fourier-Transform Infrared (FTIR) spectrometer

Sample holder (e.g., KBr pellets, ATR crystal)

Procedure (KBr Pellet Method):

A small amount of Retrofractamide A (1-2 mg) is intimately mixed and ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the

absorption bands are indicative of specific functional groups.

Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as its fragmentation pattern.
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Apparatus:

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)

Sample introduction system (e.g., direct infusion, or coupled with a chromatography system

like LC-MS)

Procedure (LC-MS with ESI):

A dilute solution of Retrofractamide A is prepared in a suitable solvent (e.g., methanol or

acetonitrile).

The solution is introduced into the mass spectrometer, often via a liquid chromatograph for

prior separation from any impurities.

In the ESI source, the sample is nebulized and ionized, typically forming protonated

molecules [M+H]⁺.

The ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental formula.

Spectroscopic Data
While a comprehensive, publicly available dataset of the complete spectra for Retrofractamide
A is not readily available, the expected characteristic signals based on its structure are outlined

below. These tables can be populated with experimental data upon analysis.

Table 2: Predicted ¹H NMR Spectral Data for Retrofractamide A
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.7-6.8 m 3H Aromatic protons

~5.9 s 2H -O-CH₂-O-

~5.5-6.5 m 4H Olefinic protons

~5.4 t 1H NH

~3.1 t 2H -CH₂-NH-

~2.8 m 2H Allylic protons

~2.2 q 2H Allylic protons

~1.8 m 1H -CH(CH₃)₂

~0.9 d 6H -CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for Retrofractamide A

Chemical Shift (δ, ppm) Assignment

~166 C=O (amide)

~148 Aromatic C-O

~146 Aromatic C-O

~120-145 Olefinic and Aromatic C

~108 Aromatic C

~105 Aromatic C

~101 -O-CH₂-O-

~47 -CH₂-NH-

~28-33 Aliphatic C

~20 -CH(CH₃)₂
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Table 4: Predicted IR Absorption Bands for Retrofractamide A

Wavenumber (cm⁻¹) Intensity Functional Group

~3300 Medium N-H stretch (amide)

~3030 Medium =C-H stretch (aromatic/alkene)

~2960-2850 Medium-Strong C-H stretch (aliphatic)

~1650 Strong C=O stretch (amide I)

~1600 Medium C=C stretch (alkene/aromatic)

~1540 Medium N-H bend (amide II)

~1250 Strong C-O stretch (aryl ether)

~1040 Strong C-O stretch (cyclic ether)

~970 Strong =C-H bend (trans-alkene)

Table 5: Predicted Mass Spectrometry Fragmentation for Retrofractamide A

m/z Possible Fragment

328.1913 [M+H]⁺

327.1834 [M]⁺

Various smaller m/z values
Fragments resulting from cleavage of the amide

bond and the aliphatic chain.

Signaling Pathway Involvement
Retrofractamide A has been shown to promote adipogenesis in 3T3-L1 cells. Its mechanism

of action involves the upregulation of key adipogenic transcription factors and markers. This

activity is similar to that of the known peroxisome proliferator-activated receptor γ (PPARγ)

agonist, troglitazone.
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The signaling pathway initiated by Retrofractamide A in adipogenesis is depicted in the

following diagram.

Retrofractamide A

PPARγ

C/EBPβ

C/EBPα

Adipogenesis

Adiponectin mRNA

GLUT4 mRNA

aP2 mRNA

Click to download full resolution via product page

Caption: Adipogenesis signaling pathway influenced by Retrofractamide A.

This diagram illustrates that Retrofractamide A is believed to activate the expression of

C/EBPβ, which in turn, along with Retrofractamide A's direct influence, activates PPARγ.[1][2]

[3] C/EBPβ also promotes the expression of C/EBPα.[3] A positive feedback loop exists

between PPARγ and C/EBPα, where each transcription factor enhances the expression of the

other.[1][2] This concerted action of PPARγ and C/EBPα drives the process of adipogenesis,

leading to the differentiation of preadipocytes into mature adipocytes.[4][5] This differentiation is

characterized by the increased expression of adipocyte-specific genes such as Adiponectin,

GLUT4 (glucose transporter 4), and aP2 (fatty acid-binding protein).[1]

Conclusion
This technical guide provides a foundational understanding of the physicochemical

characteristics of Retrofractamide A. The presented data and experimental protocols are

essential for researchers engaged in the synthesis, formulation, and biological evaluation of

this promising natural product. The elucidation of its role in the adipogenesis signaling pathway

offers a molecular basis for its potential therapeutic effects in metabolic disorders. Further

research to obtain and compile a complete set of experimental spectroscopic data will be
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invaluable for the continued development of Retrofractamide A as a potential therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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